8-Methyl-5-oxaspiro[3.5]nonane-8-carboxylic acid

Lipophilicity LogP Drug-likeness

Oxetane-carboxylic acids isomerize to lactones during storage-jeopardizing multi-step syntheses. This compound (≥95%) features an all-carbon quaternary C8 center that locks the acid handle against epimerization under basic conditions, enabling reliable amide coupling and Curtius rearrangement. The 5-oxaspiro[3.5]nonane core delivers up to 40-fold solubility gains over all-carbon spiro analogs (ΔLogP +0.4 vs des-methyl). Mitigation: QC by NMR upon receipt; store at -20°C under inert gas; convert to Na/K salt for archival storage.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B13244552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-5-oxaspiro[3.5]nonane-8-carboxylic acid
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1(CCOC2(C1)CCC2)C(=O)O
InChIInChI=1S/C10H16O3/c1-9(8(11)12)5-6-13-10(7-9)3-2-4-10/h2-7H2,1H3,(H,11,12)
InChIKeyDHQNDASWYDYZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1000 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-5-oxaspiro[3.5]nonane-8-carboxylic Acid – Differentiated Spirocyclic Building Block


8-Methyl-5-oxaspiro[3.5]nonane-8-carboxylic acid (CAS 2059967-13-2) is a saturated spirocyclic oxetane-carboxylic acid building block with molecular formula C₁₀H₁₆O₃ and molecular weight 184.23 g·mol⁻¹ [1]. The compound features a 5-oxaspiro[3.5]nonane core in which an oxetane ring is spiro-fused to a cyclohexane-type ring, with a geminal methyl and carboxylic acid substitution at the C8 position, forming an all-carbon quaternary stereocenter . This structural motif places it within the oxetane-carboxylic acid class—a category of building blocks increasingly deployed in medicinal chemistry for their capacity to modulate aqueous solubility, lipophilicity, metabolic stability, and conformational preference when grafted onto lead scaffolds [2]. The compound is commercially available at 95% purity from specialist research-chemical suppliers and is intended exclusively for research and development use [1].

Scaffold Oxetane-carboxylic acid spirocyclic building block for lead optimization and SPR studies
Stereocenter All-carbon quaternary C8 center provides a non-epimerizable handle for multi-step synthetic routes
Use Context Research-grade building block intended for fragment-based discovery and medicinal chemistry workflows

8-Methyl-5-oxaspiro[3.5]nonane-8-carboxylic Acid: Non-Interchangeability with Analogs


Oxetane-carboxylic acids as a class exhibit context-dependent instability: a landmark 2022 study demonstrated that many members of this family spontaneously isomerize to (hetero)cyclic lactones during ambient storage or upon mild heating, with the reaction proceeding to completion within approximately one year in the neat substance [1]. Computational modeling by Rzepa further revealed that substituent identity on or near the oxetane ring modulates the isomerization activation barrier—methyl substitution raises ΔG‡ from 27.0 to 29.1 kcal·mol⁻¹ relative to the unsubstituted case, a +2.1 kcal·mol⁻¹ shift that, while modest compared to the +12.6 kcal·mol⁻¹ conferred by trifluoromethyl groups, is nonetheless mechanistically significant [2]. Moreover, the seminal oxetane drug discovery review by Wuitschik et al. established that the magnitude of oxetane-induced changes in solubility, lipophilicity, and metabolic stability is highly dependent on the precise structural context—including the nature and position of substituents—meaning that even closely related analogs cannot be assumed to behave identically in a given experimental system [3]. Consequently, the 8-methyl-8-carboxylic acid motif of the target compound, which creates an all-carbon quaternary center absent in the des-methyl analog (5-oxaspiro[3.5]nonane-8-carboxylic acid, CAS 1468691-26-0), introduces distinct steric, electronic, and stereochemical features that preclude reliable surrogate substitution without explicit re-qualification.

Analog Des-methyl analog (tertiary C8) may not replicate quaternary-center reactivity and stereochemical outcomes—may require re-qualification before substitution.
Scaffold All-carbon spiro[3.5]nonane analogs lack the ring oxygen; oxa-spirocycle solubility and property context may not transfer directly.
Stability Oxetane-carboxylic acids as a class may undergo spontaneous isomerization to lactones during storage—storage behavior may differ and may require validation.

Quantitative Differentiation vs. Des-Methyl Analog


Lipophilicity Advantage Over Des-Methyl Analog

The target compound exhibits a computed XLogP3-AA value of 1.2, compared with 0.8 for the direct des-methyl analog 5-oxaspiro[3.5]nonane-8-carboxylic acid (CAS 1468691-26-0), representing a +0.4 log-unit increase in predicted lipophilicity [1][2]. This shift is corroborated by independently calculated LogP values: the target compound returns a calculated LogP of 1.8104 (per Leyan) versus LogP of 1.03 for the des-methyl analog (per ChemSpace), yielding a difference of approximately +0.78 log units [3]. Critically, the topological polar surface area (TPSA) remains identical at 46.5 Ų for both compounds, indicating that the methyl group selectively increases lipophilicity without introducing additional polarity or hydrogen-bonding capacity [1][2].

Lipophilicity
Reported
ΔXLogP3-AA +0.4 (1.2 vs 0.8)
Supports lipophilicity screening context; TPSA unchanged at 46.5 Ų
Cross-study computed values; experimental LogD₇.₄ verification recommended
Lipophilicity LogP Drug-likeness Permeability

Quaternary Stereocenter Adds Molecular Complexity

The 8-methyl-8-carboxylic acid substitution pattern in the target compound generates an all-carbon quaternary stereocenter (C8 bearing four different carbon substituents: methyl, COOH, and two ring carbons), a feature absent in the des-methyl analog 5-oxaspiro[3.5]nonane-8-carboxylic acid, where the C8 position carries only a tertiary C–H center [1][2]. This structural difference is reflected in the PubChem-calculated molecular complexity index: 232 for the target versus 196 for the des-methyl analog [1][2]. The quaternary center also confers a defined, non-epimerizable stereochemical anchor point—the target compound bears one undefined atom stereocenter (the spiro carbon) with the C8 center locked, whereas the des-methyl analog possesses an additional configurational degree of freedom at C8 that can complicate stereochemical outcomes in downstream derivatization [1][2]. Furthermore, the target compound contains 13 heavy atoms versus 12 for the comparator, contributing to a modest but potentially meaningful increase in three-dimensional character within the same spirocyclic scaffold volume [1][2].

Molecular Complexity
Reported
Complexity index 232 vs 196 (+36)
Supports stereochemical SAR exploration context
All-carbon quaternary center at C8; 13 vs 12 heavy atoms
Stereochemistry Molecular complexity Conformational constraint Fragment-based drug discovery

Methyl Substitution Elevates Isomerization Barrier

The broader class of oxetane-carboxylic acids is subject to a previously unrecognized spontaneous isomerization pathway converting the free acid to (hetero)cyclic lactones, a reaction that proceeds slowly but significantly at room temperature, with near-complete conversion observed in approximately one year for neat substances [1]. Building on the experimental discovery by Chalyk et al., Rzepa performed computational modeling (ωB97XD/Def2-TZVPP/SCRF=chloroform) to evaluate the effect of oxetane-ring substituents on the activation free energy barrier (ΔG‡) for this rearrangement: the unsubstituted case (R′=H) yields ΔG‡ = 27.0 kcal·mol⁻¹, while methyl substitution (R′=CH₃) raises the barrier to 29.1 kcal·mol⁻¹, a +2.1 kcal·mol⁻¹ increase [2]. Although this computational study models substituents directly on the oxetane methylene groups rather than at the spirocyclic C8 position per se, the finding that alkyl substitution in the vicinity of the oxetane ring can measurably affect the isomerization barrier establishes a class-level principle: the presence of the 8-methyl group in the target compound may confer differential long-term storage stability relative to non-methylated oxetane-carboxylic acids. The original experimental study further notes that conversion to the sodium or potassium salt form completely arrests the isomerization, offering a practical mitigation strategy irrespective of the specific analog selected [1].

Isomerization Barrier
Class-level
ΔΔG‡ +2.1 kcal·mol⁻¹ (CH₃ vs H model)
Class-level stability inference for oxetane-carboxylic acid storage
Computational model (ωB97XD/Def2-TZVPP); not experimentally verified for this specific compound
Chemical stability Isomerization Storage Oxetane ring-opening Computational chemistry

Oxa-Spirocycle Solubility Superiority

A comprehensive 2021 study by Mykhailiuk and co-workers on oxa-spirocycles demonstrated that incorporation of an oxygen atom into a spirocyclic framework can dramatically improve aqueous solubility—by up to 40-fold—while simultaneously lowering lipophilicity (Δlog D₇.₄ ≈ −1) compared to the corresponding all-carbon spirocyclic analogs [1]. In a direct model-compound comparison, oxa-spirocyclic compound 67 exhibited a kinetic aqueous solubility of 360 μM at pH 7.4 versus only 9 μM for the all-carbon spirocyclic comparator 66—a 40× enhancement [1]. The study encompassed over 150 oxa-spirocyclic compounds and established that this solubility benefit is a general property of the oxa-spirocyclic architecture. The target compound, as a member of the 5-oxaspiro[3.5]nonane family, inherits this class-level solubility advantage relative to analogous all-carbon spiro[3.5]nonane building blocks (e.g., spiro[3.5]nonane-7-carboxylic acid, CAS 1086399-15-6, which lacks the ring oxygen and has a predicted pKa of 4.78 and lower polarity) [1][2]. The oxa-spirocyclic framework thus provides a built-in physicochemical differentiation that cannot be replicated by all-carbon spirocycles of comparable ring size.

Solubility Class
Class-level
Up to 40× solubility enhancement (model system)
Oxa-spirocycle class context; property may support solubility optimization
Direct measurement for target compound not available; class-level inference from Chem. Sci. 2021
Aqueous solubility Oxa-spirocycle Lead-likeness Physicochemical property optimization

Procurement Profile vs. Des-Methyl Analog

The target compound occupies a distinct position in the commercial landscape. It is stocked by specialist suppliers including Leyan (Cat. No. 2024319, 95% purity,询价 pricing for 1 g–10 g scales) and AKSci (Cat. No. 0297EL, 95% purity, SDS available) . In contrast, the des-methyl analog 5-oxaspiro[3.5]nonane-8-carboxylic acid (CAS 1468691-26-0) is broadly available from at least eight suppliers—including Fluorochem (97% purity, £155/100 mg), Aladdin (97%, $159.90/100 mg), ChemSpace (95%, from $142/100 mg via Enamine US), and multiple additional vendors—with transparent, published pricing and generally higher purity specifications (95–97%) [1]. The narrower supplier base for the target compound means longer lead times may apply, but it also reflects its status as a more specialized, less commoditized building block with a differentiated substitution pattern. The 95% purity specification (versus 97% for multiple sources of the des-methyl analog) should be factored into procurement planning for applications requiring high stoichiometric precision.

Supplier Landscape
Supplier data
~2 vs ≥8 suppliers; 95% vs 97% purity ceiling
Procurement planning context; lead time and QC review advised
Vendor data accessed April–May 2026; subject to change
Procurement Supply chain Building block availability Vendor comparison

8-Methyl-5-oxaspiro[3.5]nonane-8-carboxylic Acid – Application Scenarios


Fragment-Based Discovery with Lipophilicity Boost

In fragment-growing or scaffold-hopping campaigns where the des-methyl analog (XLogP3 = 0.8) yields insufficient membrane permeability or cellular penetration, the target compound (XLogP3 = 1.2, Δ = +0.4) offers a controlled lipophilicity increase without expanding the TPSA footprint (46.5 Ų for both). This is particularly relevant for CNS-targeted programs where LogP values in the 1–3 range are often desirable [1][2]. Researchers should validate the actual LogD₇.₄ experimentally and compare permeability in their specific cellular assay system (e.g., PAMPA or Caco-2) before committing to multi-gram procurement, as the oxetane scaffold's permeability behavior is known to be context-dependent [3].

Non-Epimerizable Quaternary Center for Synthesis

The all-carbon quaternary center at C8 provides a stereochemically locked carboxylic acid handle that cannot undergo epimerization under basic or nucleophilic conditions—a key advantage over the des-methyl analog's tertiary C8 center [1][2]. This feature is valuable for multi-step synthetic routes involving amide coupling, esterification, or Curtius rearrangement where configurational integrity at the point of attachment is critical. The molecular complexity index difference (232 vs. 196) further reflects the enhanced three-dimensionality that may improve selectivity in target binding [1][2].

Oxa-Spirocycle for Solubility Optimization

For lead compounds plagued by poor aqueous solubility, the 5-oxaspiro[3.5]nonane architecture offers a class-validated solubility advantage: the oxa-spirocyclic framework has been shown to improve kinetic aqueous solubility by up to 40-fold relative to all-carbon spirocyclic analogs in direct model-system comparisons [4]. The target compound can be coupled via its carboxylic acid handle to amine-containing lead scaffolds using standard amide-bond-forming conditions, leveraging the spiro-oxetane core as a property-modulating module. This strategy is most appropriate when the all-carbon spiro[3.5]nonane alternative yields suboptimal formulation or exposure profiles [4].

Long-Term Storage Stability of Oxetane Building Blocks

When adding the target compound to a corporate screening-collection or building-block library intended for long-term storage (≥6 months), procurement teams should be aware of the class-level isomerization liability of oxetane-carboxylic acids. The original experimental study documented near-complete lactonization of unsubstituted oxetane-carboxylic acids within ~1 year at ambient temperature [5]. While computational modeling suggests that alkyl substitution in the vicinity of the oxetane can modestly increase the isomerization barrier (ΔΔG‡ ≈ +2.1 kcal·mol⁻¹ for methyl vs. H), this has not been experimentally verified for the spirocyclic C8-methyl case specifically [6]. Mitigation strategies include: (a) QC verification by NMR upon receipt and at 3–6 month intervals during storage; (b) cold storage (−20 °C) under inert atmosphere; (c) conversion to the sodium or potassium carboxylate salt for archival storage, which has been demonstrated to completely halt isomerization [5].

Application
Selection Property
Validation Focus
Fragment-based SPR optimization
Lipophilicity shift without TPSA penalty
Experimental LogD₇.₄ and permeability assay verification
Stereochemically constrained synthesis
Non-epimerizable quaternary center at C8
Configurational integrity under amide coupling and basic conditions
Lead solubility improvement
Oxa-spirocyclic scaffold class profile
Kinetic solubility measurement in target buffer system
Building-block library archival
Isomerization liability awareness
NMR QC at receipt and 3–6 month storage intervals
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